molecular formula C9H21ClN2 B3177831 1-Pentylpiperazine hydrochloride CAS No. 2288709-47-5

1-Pentylpiperazine hydrochloride

Cat. No.: B3177831
CAS No.: 2288709-47-5
M. Wt: 192.73 g/mol
InChI Key: VBFREZADIGLAMU-UHFFFAOYSA-N
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Description

1-Pentylpiperazine hydrochloride (CAS: 878739-46-9) is a piperazine derivative with the molecular formula C₉H₂₂Cl₂N₂ and a molecular weight of 229.19 g/mol. It exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions for research applications. This compound is primarily utilized in pharmacological and biochemical studies, though its specific biological activities remain under investigation.

Properties

IUPAC Name

1-pentylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.ClH/c1-2-3-4-7-11-8-5-10-6-9-11;/h10H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFREZADIGLAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878739-46-9
Record name Piperazine, 1-pentyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878739-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

1-Pentylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can yield various amine derivatives .

Mechanism of Action

The mechanism of action of 1-pentylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives are characterized by their nitrogen-containing heterocyclic core, with substitutions influencing physicochemical properties, pharmacological activity, and solubility. Below is a detailed comparison of 1-pentylpiperazine hydrochloride with analogous compounds:

Substituent Analysis and Structural Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Pentylpiperazine dihydrochloride Pentyl (-C₅H₁₁) C₉H₂₂Cl₂N₂ 229.19 Research use; high aqueous solubility
1-Methylpiperazine hydrochloride Methyl (-CH₃) C₅H₁₃ClN₂ 136.62 Intermediate in organic synthesis; limited pharmacological data
1-(4-Chlorophenyl)piperazine 4-Chlorophenyl C₁₀H₁₃ClN₂ 212.68 Serotonin receptor ligand; neuropharmacology studies
1-(4-Tolyl)piperazine hydrochloride 4-Methylphenyl (p-tolyl) C₁₁H₁₇ClN₂ 226.72 Potential antipsychotic activity; structural analog of arylpiperazines
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride 5-Chloro-2-methoxyphenyl C₁₁H₁₄Cl₂N₂O 277.15 Dopamine receptor modulation; antidepressant screening
1-(2-Phenylethyl)piperazine dihydrochloride Phenethyl (-CH₂CH₂C₆H₅) C₁₂H₂₀Cl₂N₂ 275.21 Neurotransmitter reuptake inhibition; psychoactive potential
1-(Adamantan-1-yl)piperazine dihydrochloride Adamantyl (bulky bicyclic) C₁₄H₂₆Cl₂N₂ 305.29 Enhanced metabolic stability; antiviral/antibacterial research

Key Differences in Pharmacological Activity

  • Aryl vs. Alkyl Substituents : Aryl-substituted piperazines (e.g., 4-chlorophenyl, 4-tolyl) exhibit affinity for serotonin (5-HT) and dopamine receptors, making them candidates for neuropsychiatric drug development . In contrast, alkyl-substituted derivatives like 1-pentylpiperazine lack direct receptor-binding data but may influence solubility and bioavailability due to their hydrophobic pentyl chain .
  • Chlorinated Derivatives: Chlorine atoms (e.g., in 4-chlorophenyl or 5-chloro-2-methoxyphenyl derivatives) enhance binding to monoamine transporters, as seen in antidepressants and antipsychotics .
  • Bulky Substituents : The adamantyl group in 1-(adamantan-1-yl)piperazine dihydrochloride improves resistance to enzymatic degradation, a critical factor in antiviral drug design .

Physicochemical Properties

  • Solubility : 1-Pentylpiperazine dihydrochloride’s dihydrochloride salt form increases water solubility compared to neutral piperazine bases. Similarly, 1-(4-chlorophenyl)piperazine’s hydrochloride salt enhances bioavailability for CNS-targeted studies .

Notes

  • Limitations : Direct comparative pharmacological data for this compound are scarce; inferences rely on structural analogs.
  • Safety : Piperazine derivatives require stringent handling protocols. For example, 1-phenylpiperazine mandates chemical-resistant gloves and eye protection due to irritancy .

Biological Activity

1-Pentylpiperazine hydrochloride is a chemical compound belonging to the piperazine family, which has garnered interest in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a pentyl group. Its molecular formula is C9H20N2HClC_9H_{20}N_2\cdot HCl, and it has a molecular weight of approximately 194.73 g/mol. The presence of the piperazine moiety allows for diverse interactions with biological targets.

This compound exhibits its biological activity primarily through interactions with neurotransmitter receptors, particularly:

  • Dopamine Receptors : It has been shown to act as a dopamine receptor antagonist, which may influence mood and behavior.
  • Serotonin Receptors : The compound interacts with various serotonin receptor subtypes, potentially affecting anxiety and depression pathways.
  • Adrenergic Receptors : It may modulate adrenergic signaling, impacting cardiovascular responses.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Anxiolytic Activity : Studies have suggested that compounds in the piperazine class can reduce anxiety-like behaviors in animal models.
  • Antidepressant Effects : Some research points towards potential antidepressant properties through serotonin modulation.
  • Analgesic Properties : Preliminary findings suggest that it may have pain-relieving effects, similar to other piperazine derivatives.

Case Studies and Research Findings

A review of current literature reveals various studies focusing on the biological activity of this compound:

  • Study 1 : A study published in Neuropharmacology explored the effects of 1-pentylpiperazine on anxiety-related behaviors in rodents. Results indicated a significant reduction in anxiety-like responses compared to control groups, suggesting its potential as an anxiolytic agent .
  • Study 2 : Research highlighted in Journal of Medicinal Chemistry examined the compound's interaction with serotonin receptors. The findings indicated that this compound acts as a partial agonist at the 5-HT_1A receptor, which is associated with mood regulation .
  • Study 3 : An investigation into the analgesic properties of piperazine derivatives found that this compound exhibited significant pain relief in animal models, comparable to standard analgesics .

Comparative Biological Activity Table

CompoundMechanism of ActionPrimary EffectsReference
This compoundDopamine antagonist; Serotonin modulatorAnxiolytic, Antidepressant, Analgesic
FentanylOpioid receptor agonistAnalgesic
Trimeton (Antihistamine)Histamine receptor antagonistAntihistaminic

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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